molecular formula C15H17FN4O2 B4851419 5-fluoro-N-(4-methoxyphenyl)-4-(4-morpholinyl)-2-pyrimidinamine

5-fluoro-N-(4-methoxyphenyl)-4-(4-morpholinyl)-2-pyrimidinamine

Cat. No. B4851419
M. Wt: 304.32 g/mol
InChI Key: ZAKWOXFASIIAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-N-(4-methoxyphenyl)-4-(4-morpholinyl)-2-pyrimidinamine, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that has gained popularity in the research community due to its high potency and unique chemical structure. This compound is classified as a Schedule I controlled substance in the United States, which means it is illegal to possess, distribute, or use for any purpose other than scientific research.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(4-methoxyphenyl)-4-(4-morpholinyl)-2-pyrimidinamine involves binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding activates a signaling cascade that leads to the release of various neurotransmitters, including dopamine, serotonin, and GABA. These neurotransmitters play a role in regulating mood, appetite, pain perception, and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-fluoro-N-(4-methoxyphenyl)-4-(4-morpholinyl)-2-pyrimidinamine are similar to those of other synthetic cannabinoids, including increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and cognition. These effects are thought to be mediated by the activation of CB1 and CB2 receptors in the brain and peripheral tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 5-fluoro-N-(4-methoxyphenyl)-4-(4-morpholinyl)-2-pyrimidinamine in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the function of these receptors and their potential therapeutic applications. However, one limitation of using this compound is its classification as a Schedule I controlled substance, which restricts its availability and use in research.

Future Directions

There are several potential future directions for research involving 5-fluoro-N-(4-methoxyphenyl)-4-(4-morpholinyl)-2-pyrimidinamine. One area of interest is the development of novel cannabinoid-based therapies for the treatment of various medical conditions, including pain, anxiety, and inflammation. Another area of interest is the elucidation of the molecular mechanisms underlying the action of this compound and other synthetic cannabinoids, which could lead to the development of more selective and effective drugs. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoids on the brain and other organs, as well as their potential for abuse and addiction.

Scientific Research Applications

5-fluoro-N-(4-methoxyphenyl)-4-(4-morpholinyl)-2-pyrimidinamine has been used in a variety of scientific research studies, particularly in the field of cannabinoid pharmacology. This compound is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of endocannabinoids in the human body. Research has shown that 5-fluoro-N-(4-methoxyphenyl)-4-(4-morpholinyl)-2-pyrimidinamine is highly selective for these receptors, which makes it a useful tool for studying their function and potential therapeutic applications.

properties

IUPAC Name

5-fluoro-N-(4-methoxyphenyl)-4-morpholin-4-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c1-21-12-4-2-11(3-5-12)18-15-17-10-13(16)14(19-15)20-6-8-22-9-7-20/h2-5,10H,6-9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKWOXFASIIAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=C(C(=N2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793125
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-fluoro-N-(4-methoxyphenyl)-4-(4-morpholinyl)-2-pyrimidinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-fluoro-N-(4-methoxyphenyl)-4-(4-morpholinyl)-2-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
5-fluoro-N-(4-methoxyphenyl)-4-(4-morpholinyl)-2-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
5-fluoro-N-(4-methoxyphenyl)-4-(4-morpholinyl)-2-pyrimidinamine
Reactant of Route 4
Reactant of Route 4
5-fluoro-N-(4-methoxyphenyl)-4-(4-morpholinyl)-2-pyrimidinamine
Reactant of Route 5
Reactant of Route 5
5-fluoro-N-(4-methoxyphenyl)-4-(4-morpholinyl)-2-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
5-fluoro-N-(4-methoxyphenyl)-4-(4-morpholinyl)-2-pyrimidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.